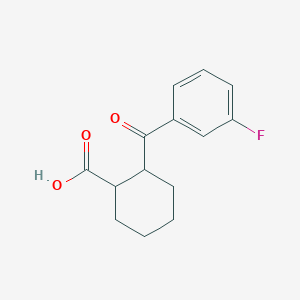

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-66-0, molecular formula: C₁₄H₁₅FO₃) is a cyclohexane-based carboxylic acid derivative featuring a 3-fluorobenzoyl substituent in the cis configuration. Its molecular weight is 250.27 g/mol, and it is primarily utilized in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIFMHRCDUOGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Cyclohexylidene Meldrum’s Acid Derivative

The synthesis begins with the condensation of cyclohexanone with Meldrum’s acid (14 ) in methanol, catalyzed by piperidine, yielding the cyclohexylidene Meldrum’s acid derivative (16 ) in 88% yield. Critical parameters include:

-

Solvent : Methanol or acetonitrile

-

Catalyst : Piperidine (1–5 mol%)

-

Temperature : Room temperature to 40°C

The reaction proceeds via a Knoevenagel condensation mechanism, forming a conjugated enone system that facilitates subsequent reductions.

Diastereoselective Reduction with NaBH4

Sodium borohydride reduction of the enone system in tetrahydrofuran (THF) at −5°C achieves a diastereomeric ratio (dr) of 99:1 for the cis isomer. Key factors influencing selectivity:

-

Temperature : Strict control below 0°C minimizes epimerization.

-

Additives : Acidic impurities are removed via recrystallization to enhance dr.

-

Solvent Polarity : THF stabilizes the transition state favoring cis-configuration.

Post-reduction, the product (17 ) is isolated by filtration and recrystallized from isopropanol, yielding 254 g (88% overall) with >99% purity.

Enzymatic Resolution of Racemic Intermediates

Patent US20070197788A1 discloses an enzymatic approach to resolve racemic cis-3-hydroxycyclohexane carboxylic acid derivatives, adaptable to the target compound.

Hydrolase-Catalyzed Kinetic Resolution

Lipases or esterases selectively hydrolyze the undesired enantiomer from a racemic mixture. For example:

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Racemic cyclohexane carboxylate ester

-

Conditions : pH 7.0 buffer, 30°C, 24 h

-

Outcome : 98% enantiomeric excess (ee) for cis-(1R,2S) isomer.

This method avoids chromatographic purification, leveraging enzyme specificity for cost-effective scale-up.

Salt Formation for Chiral Purification

The resolved carboxylic acid is converted to a diastereomeric salt with (S)-1-phenylethylamine (7·SPEA ) in ethyl acetate. Recrystallization at 40°C enhances dr to >99:1, demonstrating the critical role of:

-

Counterion Selection : Amines with bulky aromatic groups improve crystal lattice stability.

-

Solvent System : Ethyl acetate/isopropanol mixtures optimize solubility differences.

Comparative Analysis of Synthetic Routes

The diastereoselective route excels in scalability and dr control, while enzymatic methods offer superior enantioselectivity for chiral applications.

Process Optimization and Industrial Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Scientific Research Applications

Chemistry

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Transforming into corresponding ketones or carboxylic acids.

- Reduction : Converting into alcohols or alkanes.

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, enhancing the compound's versatility in synthetic chemistry .

Biology

In biological research, this compound is utilized in studies involving:

- Enzyme Inhibition : Investigating its potential to inhibit specific enzymes, which can lead to therapeutic applications.

- Protein-Ligand Interactions : Understanding how the compound interacts with various biological targets. Preliminary studies indicate that fluorinated compounds often exhibit altered binding profiles compared to their non-fluorinated counterparts, resulting in enhanced selectivity and potency .

Medicine

Research into the therapeutic applications of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid includes:

- Anti-inflammatory Properties : Potential use in developing medications aimed at reducing inflammation.

- Analgesic Properties : Investigating its efficacy as a pain reliever.

The interaction studies suggest that the unique characteristics imparted by the fluorine atom may enhance its effectiveness as a drug candidate .

Industry

In industrial applications, this compound is used in:

- Development of New Materials : Its chemical properties make it suitable for creating advanced materials with specific functionalities.

- Chemical Processes : Utilized in various chemical processes due to its reactivity and ability to form stable intermediates .

Mechanism of Action

The mechanism of action of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Analysis of Substituent Effects

Halogen Substitution :

- Fluorine (F) : Present in the target compound and analogs (e.g., 3,4-difluoro derivative), fluorine enhances electronegativity and metabolic stability due to strong C-F bonds .

- Chlorine (Cl) : The 3-chloro analog (CAS 736136-40-6) has a larger atomic radius, which may improve lipophilicity (LogP) but reduce metabolic stability compared to fluorine .

Positional Isomerism :

- The benzoyl group's position on the cyclohexane ring (e.g., cis-2 vs. cis-3) significantly impacts molecular geometry. For example, the cis-3 isomer (CAS 735269-80-4) may exhibit distinct binding modes in receptor interactions .

Ethyl (Et): The 2-ethyl substituent (CAS 733742-64-8) enhances hydrophobicity, likely raising LogP values and improving blood-brain barrier penetration .

Physicochemical and Pharmacological Insights

- In contrast, methoxy-substituted analogs may prioritize aqueous solubility.

- Melting Points : The methylenedioxy derivative (152–154°C) has a higher melting point than the target compound, suggesting stronger crystalline packing forces .

- Safety Profiles : The 3-fluoro-4-methoxy analog (CAS 844856-77-5) carries irritant risk (R36/37/38), necessitating careful handling in laboratory settings .

Biological Activity

Overview

Cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₅FO₃ and a molecular weight of approximately 250.27 g/mol. This compound features a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with a 3-fluorobenzoyl group. The presence of the fluorine atom enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.

The biological activity of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism typically involves binding to active sites or altering the conformation of target proteins, which modulates their activity. The introduction of fluorine in the aromatic ring may enhance selectivity and potency compared to non-fluorinated analogs .

Biological Activity Profiles

The biological activity profiles of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid have been explored in various studies. Preliminary findings suggest that fluorinated compounds often exhibit altered binding profiles, leading to enhanced selectivity in drug-like molecules. Below is a summary of key findings:

| Biological Activity | Description |

|---|---|

| Binding Affinity | Enhanced selectivity due to fluorine substitution. |

| Target Interaction | Interacts with enzymes and receptors, potentially modulating their activity. |

| Pharmacokinetics | Further studies are required to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles. |

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that compounds similar to cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid can inhibit specific enzymes involved in lipid metabolism, such as DGAT1 (diacylglycerol O-acyltransferase 1). These inhibitors have shown promising results in reducing triglyceride levels in animal models .

- Comparative Analysis : A comparative analysis with structurally related compounds such as 3-Fluorobenzoic Acid and Cyclohexanecarboxylic Acid highlights the unique biological activity imparted by the specific cis configuration and fluorine positioning in cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Research Findings

Recent research has focused on synthesizing derivatives of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid to explore their biological activities further:

| Compound | IC50 (nM) | Effect on Triglycerides (%) |

|---|---|---|

| 3A | 1.7 | -84% |

| 3B | 3.0 | -84% |

| 4A | 2.1 | -144% |

| 4B | 2.0 | -83% |

These data indicate that modifications to the compound can significantly impact its potency and efficacy against specific biological targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of cis-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves a Friedel-Crafts acylation followed by stereoselective reduction. Critical factors include:

- Catalyst selection : Aluminum chloride (AlCl₃) is commonly used for the acylation step to activate 3-fluorobenzoyl chloride .

- Temperature control : Exothermic reactions during acylation require cooling (0–5°C) to prevent side reactions like over-acylation .

- Reduction conditions : Sodium borohydride (NaBH₄) in methanol at 25°C ensures selective reduction of the ketone to the cis-configured alcohol intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the cis-isomer from potential trans-contaminants .

| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | AlCl₃, 0–5°C | Use anhydrous solvents to prevent hydrolysis |

| 2 | Ketone reduction | NaBH₄, MeOH, 25°C | Monitor pH to avoid esterification of the carboxylic acid |

Q. How can researchers confirm the stereochemical purity of the cis-isomer?

Use a combination of chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol mobile phase) and NMR spectroscopy . The coupling constant between C1 and C2 protons (J = 10–12 Hz in H NMR) is diagnostic for cis-configuration . X-ray crystallography provides definitive confirmation, as demonstrated in structurally analogous compounds like cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated cyclohexane derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., 3- vs. 4-fluorobenzoyl groups) or stereochemistry. To address this:

- Comparative SAR studies : Synthesize analogs like cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid and evaluate their enzyme-binding affinity (e.g., via fluorescence quenching assays) .

- Computational modeling : Density Functional Theory (DFT) calculations can predict how fluorine substitution affects electrostatic potential and lipophilicity .

- Meta-analysis : Cross-reference bioactivity data from PubChem and EPA DSSTox to identify trends in fluorinated compound efficacy .

Q. How does the 3-fluorobenzoyl group influence the compound’s metabolic stability in pharmacokinetic studies?

The electron-withdrawing effect of fluorine reduces oxidative metabolism by cytochrome P450 enzymes. Key methodologies include:

- Microsomal stability assays : Incubate the compound with liver microsomes and measure half-life via LC-MS .

- Isotopic labeling : Use F NMR to track metabolic byproducts in vitro .

- Comparative studies : Replace the 3-fluorobenzoyl group with non-fluorinated analogs (e.g., 3-methylbenzoyl) to quantify fluorine’s contribution to stability .

Methodological Challenges

Q. What techniques are recommended for analyzing enantiomeric excess (ee) in synthetic batches?

- Polarimetry : Measure optical rotation and compare to literature values for the pure cis-isomer .

- Chiral derivatization : React the compound with (R)-(+)-α-methylbenzyl isocyanate and analyze diastereomer ratios via H NMR .

- High-resolution mass spectrometry (HRMS) : Detect trace impurities (<0.1% trans-isomer) using electrospray ionization (ESI) .

Q. How can researchers mitigate racemization during large-scale synthesis?

- Low-temperature processing : Maintain reaction temperatures below 30°C during acid-catalyzed steps .

- Protective group strategy : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent proton exchange at the stereocenter .

- In-line monitoring : Use FTIR spectroscopy to detect early signs of racemization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.